Irbesartan-d7 is a deuterated derivative of irbesartan, which is classified as an angiotensin II receptor antagonist. This compound is primarily utilized in scientific research, particularly as an internal standard in pharmacokinetic studies. The presence of deuterium allows for enhanced tracking of the compound's behavior in biological systems, facilitating more accurate assessments of its absorption, distribution, metabolism, and excretion processes.
Irbesartan-d7 is categorized under therapeutic agents used for managing hypertension and other cardiovascular conditions. As a stable isotope-labeled compound, it serves a crucial role in analytical chemistry and pharmacology by providing reliable data for the study of irbesartan's pharmacokinetics and pharmacodynamics.
The synthesis of Irbesartan-d7 involves several key steps:
The industrial production methods are designed to maximize yield while ensuring safety and environmental sustainability.
Irbesartan-d7 can participate in various chemical reactions:
Common solvents used in these reactions include dimethyl formamide, xylene, and methanol, alongside catalysts such as sodium hydride.
Irbesartan-d7 acts primarily by blocking the angiotensin II receptor subtype 1 (AT1), which leads to vasodilation and reduced blood pressure. This mechanism is critical for its application in treating hypertension and heart failure. The deuterated form allows researchers to trace its metabolic pathways more effectively, providing insights into its pharmacological effects .
Irbesartan-d7 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity levels, which can exceed 99% in well-controlled syntheses .
Irbesartan-d7 finds extensive applications across various fields:
Irbesartan-d7 is a deuterated analog of the angiotensin II receptor blocker (ARB) irbesartan, where seven hydrogen atoms are replaced by deuterium atoms. The molecular formula is C₂₅H₂₁D₇N₆O, with a molecular weight of 435.57 g/mol [1] [2]. The deuterium atoms are strategically incorporated at the n-butyl chain (C₇H₂D₇), specifically at the terminal methyl group and adjacent methylene units. This labeling pattern minimizes alterations to the molecule’s steric and electronic properties while introducing significant isotopic differentiation for analytical tracking [7]. The structural integrity of the tetrazole biphenyl and imidazolinone pharmacophores remains unchanged, preserving the compound’s biological activity as an AT₁ receptor antagonist [2] [4].
Table 1: Atomic Composition of Irbesartan-d7
Segment | Modification | Deuterium Positions |
---|---|---|
Tetrazole biphenyl | Unmodified | None |
Imidazolinone core | Unmodified | None |
n-Butyl chain | −CD₂−CD₂−CD₃ (heptadeuterated) | C7, C8, C9 (terminal positions) |
The synthesis of Irbesartan-d7 employs late-stage isotopic incorporation to maximize yield and isotopic purity. Key approaches include:
Critical Consideration: Batch-specific deuterium enrichment (typically 98–99 atom % D) must be verified via mass spectrometry, as incomplete labeling disturbs quantitative accuracy in tracer studies [1] [7].
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Fourier Transform Infrared Spectroscopy (FTIR)
The spectrum retains irbesartan’s key bands:
Table 2: Spectroscopic Signatures of Irbesartan-d7
Technique | Key Peaks/Bands | Deuteration Impact |
---|---|---|
MS | m/z 436.6 [M+H]⁺; m/z 230 fragment | +7 Da mass shift vs. irbesartan |
¹H NMR | Loss of signals at δ 0.8–1.4 | Confirms alkyl-chain labeling |
FTIR | 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C−N) | No significant shifts |
Irbesartan-d7 shares the solid-state complexity of its protiated counterpart, which exhibits multiple polymorphs (Forms A/B) and salt forms:
Crystal Structure Insights
Hirshfeld Surface Analysis
Quantifies intermolecular interactions:
Solvent Influence: Polar solvents (ethanol) favor ionic lattices (e.g., hydrochloride salts), while aprotic solvents (acetonitrile) yield neutral polymorphs [4] [6].
Table 3: Crystallographic Parameters of Irbesartan Polymorphs
Parameter | Form A (Neutral) | Form B (Succinate Salt) |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁/c | P1̅ |
Unit Cell (Å, °) | a=12.516, b=24.969, c=8.432, β=104.865 | a=9.515, b=11.857, c=12.552, α=91.553, β=100.835, γ=90.184 |
H-Bond Donors | N1−H, N6−H | N1−H, N6−H (protonated) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: